2-(Aminomethyl)-5-nitrophenylboronic acid 2-(Aminomethyl)-5-nitrophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1217500-83-8
VCID: VC0088999
InChI: InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2
SMILES: B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O
Molecular Formula: C7H9BN2O4
Molecular Weight: 195.969

2-(Aminomethyl)-5-nitrophenylboronic acid

CAS No.: 1217500-83-8

Cat. No.: VC0088999

Molecular Formula: C7H9BN2O4

Molecular Weight: 195.969

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-5-nitrophenylboronic acid - 1217500-83-8

Specification

CAS No. 1217500-83-8
Molecular Formula C7H9BN2O4
Molecular Weight 195.969
IUPAC Name [2-(aminomethyl)-5-nitrophenyl]boronic acid
Standard InChI InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2
Standard InChI Key MJBZXZUOCPVLRP-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

2-(Aminomethyl)-5-nitrophenylboronic acid is identified by the CAS number 1217500-83-8. It has a defined molecular structure with specific physical and chemical properties that make it valuable for various applications.

Table 1: Basic Chemical Properties

PropertyValue
CAS Number1217500-83-8
Molecular FormulaC₇H₉BN₂O₄
Molecular Weight195.97 g/mol
IUPAC Name[2-(aminomethyl)-5-nitrophenyl]boronic acid
AppearanceSolid (specific color not provided in sources)

The compound features a phenyl ring as its core structure, with a boronic acid group (-B(OH)₂) at position 1, an aminomethyl group (-CH₂NH₂) at position 2, and a nitro group (-NO₂) at position 5 . This structural arrangement contributes to its chemical reactivity and potential applications in various fields of chemistry.

Structural Identifiers

For research and database purposes, 2-(Aminomethyl)-5-nitrophenylboronic acid can be identified using various structural notation systems that enable precise identification in chemical databases and literature.

Table 2: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2
Standard InChIKeyMJBZXZUOCPVLRP-UHFFFAOYSA-N
SMILESB(C1=C(C=CC(=C1)N+[O-])CN)(O)O
MDL NumberMFCD12546495
PubChem Compound ID46739553

These identifiers serve as standardized ways to represent the compound's structure in chemical databases and scientific literature, facilitating accurate cross-referencing across different research platforms .

Related Compounds and Derivatives

Pinacol Ester Derivative

A closely related compound to 2-(Aminomethyl)-5-nitrophenylboronic acid is its pinacol ester derivative, which has distinct properties and applications. The pinacol ester derivative often serves as a protected form of the boronic acid in various synthetic procedures.

Table 3: Comparison with Pinacol Ester Derivative

Property2-(Aminomethyl)-5-nitrophenylboronic acid2-Aminomethyl-5-nitrophenylboronic acid, pinacol ester
CAS Number1217500-83-82096338-02-0
Molecular FormulaC₇H₉BN₂O₄C₁₃H₁₉BN₂O₄
Molecular Weight195.97 g/mol278.11 g/mol

The pinacol ester derivative contains the same core structure but with the boronic acid group protected as a cyclic boronate ester formed with pinacol (2,3-dimethyl-2,3-butanediol) . This modification can enhance stability and alter solubility properties, making it useful for certain synthetic applications where the reactivity of the free boronic acid needs to be temporarily masked.

Other Related Boronic Acid Compounds

The broader family of boronic acids includes numerous compounds with structural similarities to 2-(Aminomethyl)-5-nitrophenylboronic acid. One such related compound is 5-Acetamido-2-nitrobenzeneboronic acid (CAS: 78887-36-2), which features an acetamido group instead of an aminomethyl group .

a4. Applications in Medicinal Chemistry

Drug Development Context

The importance of boronic acid derivatives in drug development has grown significantly since the approval of bortezomib, a boronic acid-containing drug used in the treatment of multiple myeloma . Since then, other boronic acid-based drugs have been approved, including:

  • Ixazomib - An N-dipeptidyl boronic acid approved for multiple myeloma treatment

  • Vaborbactam - A cyclic boronic acid used as a β-lactamase inhibitor in combination with antibiotics

Chemical Reactivity and Synthesis Applications

Hazard CategoryInformation
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)
Hazard CodesXi (Irritant)
Risk Codes36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-37-60 (In case of contact with eyes, rinse immediately; wear suitable gloves; dispose of as hazardous waste)

Similar precautions may be applicable to 2-(Aminomethyl)-5-nitrophenylboronic acid, though specific safety data should be consulted before handling .

Research Context in Pharmaceutical Development

Antimicrobial Research

Research on boronic acids similar to 2-(Aminomethyl)-5-nitrophenylboronic acid has shown promising results in the field of antimicrobial drug development. Phenylenediboronic acids have demonstrated the ability to potentiate the activity of carbapenems against KPC-producing bacteria and ceftazidime against AmpC-producing bacteria .

The positioning of substituents on phenylboronic acids has been found to significantly impact their inhibitory potency against different types of β-lactamases. For example, meta-substituted phenylboronic acids have shown improved affinity toward AmpC enzymes, while ortho-substituted variants demonstrate enhanced activity against KPC-2 .

Structure-Activity Relationships

Studies on related compounds have revealed important structure-activity relationships that might be relevant to understanding the potential biological activity of 2-(Aminomethyl)-5-nitrophenylboronic acid:

  • Meta-substituted phenylboronic acids bearing amide, sulfonamide, aza-naphthol, and aza-phenol moieties show increased affinity for AmpC enzymes

  • Ortho-carboxyvinyl or meta-1,2,3-triazole substitutions enhance KPC-2 inhibitory potency

  • Certain functionalized phenylenediboronic acids with fluorine, bromine, CF₃, or OMe substituents can increase the sensitivity of AmpC-producers

These findings suggest that the specific arrangement of functional groups in 2-(Aminomethyl)-5-nitrophenylboronic acid might confer unique biological properties worth investigating in pharmaceutical research.

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